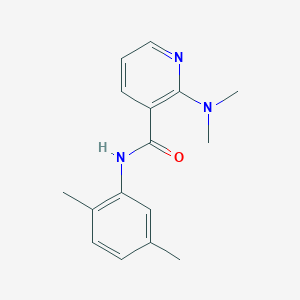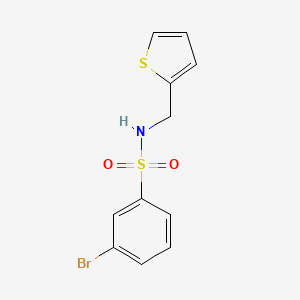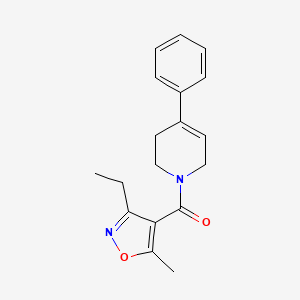
2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anti-cancer agent. DMXAA was first identified as a compound with anti-tumor activity in 1998, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic uses.
作用机制
The exact mechanism of action of 2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide is not fully understood. However, it is thought to act as a vascular disrupting agent, causing the destruction of tumor blood vessels and subsequent tumor necrosis. This compound has also been shown to activate the immune system, leading to the production of cytokines and chemokines that can inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, such as TNF-α, IL-6, and CXCL10. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified, making it a useful tool for medicinal chemistry studies. This compound has also been extensively studied in preclinical models, making it a well-characterized compound. However, there are some limitations to its use in lab experiments. This compound has been shown to have poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have limited efficacy in some tumor models, which may limit its usefulness as a therapeutic agent.
未来方向
There are several potential future directions for research on 2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide. One area of interest is the development of more effective analogs of this compound that have improved solubility and efficacy. Another area of interest is the investigation of the immune system activation induced by this compound, with the goal of developing immunotherapeutic strategies for cancer treatment. Finally, there is interest in the use of this compound in combination with other chemotherapeutic agents, with the goal of enhancing their anti-tumor activity.
合成方法
2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring followed by the addition of a dimethylamino group and a carboxamide group. The final product is obtained as a white crystalline powder, which is soluble in organic solvents.
科学研究应用
2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis in a variety of tumor models, including melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and paclitaxel.
属性
IUPAC Name |
2-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-7-8-12(2)14(10-11)18-16(20)13-6-5-9-17-15(13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUXBYUNADJOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)
![[1-[(2-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498077.png)
![2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498087.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B7498092.png)
![N-methyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7498104.png)
![4-[(2-Iodophenoxy)methyl]benzamide](/img/structure/B7498106.png)

![4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one](/img/structure/B7498120.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7498125.png)
![N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7498133.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-5-methylthiophene-2-carboxamide](/img/structure/B7498139.png)
![2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498165.png)

